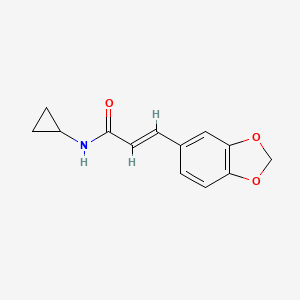

3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15)/b6-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEFLZFXOLMOQP-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide, a compound of interest in medicinal chemistry and drug development due to its structural motifs found in various bioactive molecules.[1][2] We will explore the strategic disconnection of the target molecule and detail a robust, two-step synthetic pathway. The narrative emphasizes the rationale behind methodological choices, providing field-proven insights into reaction mechanisms, reagent selection, and purification strategies. This document is designed to serve as a practical resource for researchers engaged in synthetic organic chemistry and the development of novel therapeutic agents.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target amide is most logically approached by disconnecting the amide bond, a common and reliable transformation. This retrosynthetic analysis reveals two key precursors: 3-(1,3-benzodioxol-5-yl)acrylic acid and cyclopropylamine. The acrylic acid intermediate, a substituted cinnamic acid derivative, can be further disconnected at the alkene bond, tracing back to the commercially available and inexpensive starting material, 1,3-benzodioxole-5-carbaldehyde, commonly known as piperonal.[3]

Caption: Retrosynthetic analysis of the target molecule.

This two-step strategy involves an initial carbon-carbon bond formation to construct the cinnamic acid backbone, followed by an amide coupling reaction.

Part I: Synthesis of 3-(1,3-benzodioxol-5-yl)acrylic acid

The formation of the α,β-unsaturated carboxylic acid from piperonal is a cornerstone of this synthesis. While several methods exist, including the Palladium-catalyzed Heck reaction[4][5][6] and the Wittig olefination[7][8][9], the Knoevenagel condensation offers a highly efficient, direct, and cost-effective route.[10][11]

Recommended Protocol: Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base. The Doebner modification utilizes pyridine as both the catalyst and solvent, which facilitates the subsequent decarboxylation of the intermediate to yield the desired product directly.[10]

Mechanism: The reaction proceeds via the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of piperonal. The resulting aldol-type adduct undergoes dehydration to form a stable conjugated system. Under the reaction conditions, the dicarboxylic acid intermediate readily decarboxylates to yield the final acrylic acid product.

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperonal (1.0 eq) and malonic acid (1.1 eq).

-

Solvent/Catalyst: Add pyridine (2-3 mL per gram of piperonal) to the flask. The pyridine acts as both the solvent and the basic catalyst.

-

Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylate and precipitates the product.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude solid with cold water to remove any residual pyridine hydrochloride. The product, 3-(1,3-benzodioxol-5-yl)acrylic acid, can be further purified by recrystallization from an appropriate solvent such as ethanol/water to yield a white crystalline solid.

Part II: Amide Coupling to Yield the Final Product

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[12][13] Therefore, the carboxylic acid must first be activated. Carbodiimide coupling agents are widely used for this purpose due to their high efficiency and mild reaction conditions.[14]

Recommended Protocol: EDC-Mediated Amide Coupling

We recommend using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as the coupling agent. A key advantage of EDC is that its urea byproduct is water-soluble, which greatly simplifies the purification process compared to other carbodiimides like dicyclohexylcarbodiimide (DCC).[15][16]

Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16] This intermediate is susceptible to nucleophilic attack by the primary amine (cyclopropylamine). The amine displaces the activated leaving group, forming the desired amide bond and releasing a soluble N,N'-disubstituted urea byproduct.

Caption: Mechanism of EDC-mediated amide bond formation.

Experimental Protocol

-

Setup: Dissolve 3-(1,3-benzodioxol-5-yl)acrylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add EDC hydrochloride (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to allow for the formation of the active ester.

-

Amine Addition: Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

-

Work-up:

-

Dilute the reaction mixture with the solvent (e.g., DCM).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted amine and basic byproducts, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.[17]

Data Summary and Characterization

Precise characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Role |

| Part I | ||

| Piperonal | 150.13 | Starting Material |

| Malonic Acid | 104.06 | C2 Source |

| Pyridine | 79.10 | Catalyst/Solvent |

| Part II | ||

| 3-(1,3-benzodioxol-5-yl)acrylic acid | 192.17 | Intermediate |

| Cyclopropylamine | 57.09 | Amine Source |

| EDC Hydrochloride | 191.70 | Coupling Agent |

| Dichloromethane (DCM) | 84.93 | Solvent |

Table 2: Expected Analytical Data for Final Product

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.5-6.7 (m, Ar-H, vinyl-H), ~6.0 (s, -O-CH₂-O-), ~5.8 (br s, NH), ~2.8 (m, cyclopropyl-CH), ~0.8 (m, cyclopropyl-CH₂), ~0.6 (m, cyclopropyl-CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~148-140 (Ar-C, vinyl-CH), ~130-105 (Ar-C, vinyl-CH), ~101 (-O-CH₂-O-), ~23 (cyclopropyl-CH), ~7 (cyclopropyl-CH₂) |

| Mass Spec (ESI+) | [M+H]⁺ expected at m/z ~232.10 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[18][19]

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence featuring a Knoevenagel-Doebner condensation followed by an EDC-mediated amide coupling. This pathway utilizes readily available starting materials and employs robust, well-established chemical transformations. The protocols outlined in this guide are scalable and provide a solid foundation for researchers requiring access to this and structurally related compounds for applications in drug discovery and development.

References

- Benchchem. (n.d.). Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.).

-

Wikipedia. (2024, May 28). Carbodiimide. Retrieved from [Link]

- Ibrahim, M. B., et al. (2023). GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. Bayero Journal of Pure and Applied Sciences, 16(1), 105-110.

-

Wikipedia. (2024, May 28). Carbodiimide. Retrieved from [Link]

-

Beilstein Journals. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Johnson Matthey Technology Review. (1999, October 1). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent synthetic applications of the non-classical Wittig reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). Coupling reagent and method for coupling amines with carboxylic acids.

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERONAL. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

-

Molbase. (n.d.). 3-(Benzo[d][4][5]dioxol-5-yl)acrylic acid. Retrieved from [https://www.molbase.com/en/name-3-(Benzo[d][4][5]dioxol-5-yl)acrylic%20acid.html]([Link]4][5]dioxol-5-yl)acrylic%20acid.html)

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][4][5]dioxol- 5-yl). Retrieved from [Link]

-

Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

-

PubMed. (2006, February 23). Cyclopropylamino acid amide as a pharmacophoric replacement for 2,3-diaminopyridine. Application to the design of novel bradykinin B1 receptor antagonists. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

-

Frontiers. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

Sources

- 1. Cyclopropylamino acid amide as a pharmacophoric replacement for 2,3-diaminopyridine. Application to the design of novel bradykinin B1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. Piperonal - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 7. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. Carbodiimide - Wikipedia [en.wikipedia.org]

- 15. peptide.com [peptide.com]

- 16. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijcmas.com [ijcmas.com]

- 19. mdpi.com [mdpi.com]

"3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide characterization methods"

An In-Depth Technical Guide to the Analytical Characterization of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide

Foreword: The Imperative of Rigorous Characterization

In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity is merely the first step. The true scientific value and potential for application of a compound such as this compound are unlocked only through a comprehensive and multi-faceted analytical characterization. This guide provides researchers, scientists, and drug development professionals with a robust framework for confirming the identity, purity, and structural integrity of this molecule. The methodologies outlined herein are designed not as a rigid checklist, but as a logical, self-validating workflow, blending foundational analytical principles with field-proven insights to ensure data of the highest quality and integrity.

The Analytical Strategy: A Multi-Technique Approach

The characterization of a novel compound is not a monolithic task but an integrated process where each analytical technique provides a unique piece of the structural puzzle. Our strategy is built on a logical progression from initial confirmation of molecular weight and functional groups to a detailed elucidation of atomic connectivity and, finally, a quantitative assessment of purity.

This workflow ensures that each step builds upon the last, providing a comprehensive and validated analytical data package.

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation: Confirming Identity and Connectivity

This phase focuses on definitively proving that the synthesized molecule is indeed this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the intact molecular ion.

-

Objective: To verify the molecular mass of the compound. The chemical formula is C₁₃H₁₃NO₃, with an expected monoisotopic mass of approximately 231.0895 g/mol .

-

Causality of Choice: ESI in positive ion mode is chosen to protonate the molecule, forming the [M+H]⁺ ion, which is easily detectable.[1][2] High-Resolution Mass Spectrometry (HRMS), such as on a QTOF instrument, is crucial not just for confirming the mass but for determining the elemental composition, providing a high degree of confidence in the molecular formula.[3]

Expected Observations:

-

Primary Ion: A prominent peak at m/z ≈ 232.0973 corresponding to the [M+H]⁺ adduct.

-

Other Adducts: Potential for [M+Na]⁺ (m/z ≈ 254.0793) or [M+K]⁺ adducts depending on solvent purity.

-

Fragmentation (MS/MS): Tandem MS (MS/MS) can be used to further confirm the structure by fragmenting the parent ion.[1] Key expected fragments would arise from the cleavage of the amide bond or the loss of the cyclopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is necessary for a complete assignment.

-

Objective: To map the complete carbon-hydrogen framework and confirm the precise connectivity of the benzodioxole, acrylamide, and cyclopropyl moieties.

-

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point, but if the N-H proton signal is broad or exchanges, switching to DMSO-d₆ is recommended as it sharpens the amide proton peak, making it easier to identify and observe its couplings.[4]

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|

| NH | 6.0 - 7.5 | Broad singlet or doublet | Amide proton, chemical shift is solvent and concentration dependent. |

| Ar-H (3 protons) | 6.7 - 7.2 | m | Aromatic protons on the benzodioxole ring.[4][5] |

| -CH =CH - | 6.3 - 7.6 | d, d (J ≈ 15 Hz) | Vinylic protons, trans coupling constant is typically large. |

| O-CH₂ -O | ~6.0 | s | Methylene bridge protons of the benzodioxole ring.[6] |

| Cyclopropyl-CH | 2.7 - 2.9 | m | Methine proton on the cyclopropyl ring adjacent to the nitrogen. |

| Cyclopropyl-CH₂ (4 protons) | 0.5 - 0.9 | m | Methylene protons on the cyclopropyl ring. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C =O | 165 - 170 | Amide carbonyl carbon.[7] |

| Ar-C (6 carbons) | 108 - 150 | Aromatic carbons of the benzodioxole system.[5] |

| -C H=C H- | 120 - 145 | Vinylic carbons. |

| O-C H₂-O | ~101 | Methylene bridge carbon.[6] |

| Cyclopropyl-C H | 22 - 26 | Methine carbon of the cyclopropyl ring. |

| Cyclopropyl-C H₂ | 5 - 10 | Methylene carbons of the cyclopropyl ring. |

2D NMR for Connectivity Confirmation: To irrefutably link the structural fragments, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the vinyl group, within the cyclopropyl ring).

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignments made in the 1D spectra.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing connectivity between spin systems. It shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Key HMBC correlations confirming the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, serving as a quick quality control check.[8]

-

Objective: To verify the presence of the amide, alkene, and benzodioxole functional groups.

-

Methodology: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Rationale |

|---|---|---|---|

| Secondary Amide | N-H stretch | 3370 - 3170 | Characteristic stretching of the N-H bond in a secondary amide.[9] |

| Amide | C=O stretch (Amide I) | 1680 - 1630 | Carbonyl stretching, a very strong and reliable band.[9] |

| Alkene | C=C stretch | 1650 - 1600 | Stretching of the carbon-carbon double bond. |

| Aromatic | C=C stretch | 1600, 1475 | In-ring carbon-carbon stretching of the benzene ring. |

| Benzodioxole | C-O-C stretch | ~1245 | Asymmetric stretching of the ether linkages in the dioxole ring.[3] |

Purity Assessment: Chromatographic Separation

Once the structure is confirmed, the next critical step is to determine the purity of the bulk material and identify any potential impurities from the synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Diode Array Detection (DAD) is the gold standard for purity analysis of non-volatile organic compounds.

-

Objective: To separate the main compound from any impurities and starting materials, allowing for accurate purity quantification (e.g., % area).

-

Causality of Choice: A reverse-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. The benzodioxole and acrylamide moieties provide strong chromophores, making UV detection highly sensitive. A DAD allows for the examination of the full UV spectrum of each peak, which helps in peak identification and purity assessment.[10]

Protocol: HPLC Purity Method

-

System: Agilent 1200 Series HPLC or equivalent with DAD.[10]

-

Column: ZORBAX HILIC Plus column (4.6 mm × 50 mm, 3.5 µm) or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes. This ensures elution of both polar and non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[10]

-

Detection: DAD set at a wavelength of maximum absorbance (likely around 260-310 nm, to be determined by initial scan) and a secondary monitoring wavelength.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to create a 1 mg/mL stock solution.[11] Further dilute as necessary.

System Suitability:

-

Precision: Five replicate injections of a standard solution should yield a Relative Standard Deviation (RSD) of <2% for the peak area.[12]

-

Peak Tailing: The tailing factor for the main peak should be between 0.9 and 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to its relatively high molecular weight and the presence of the polar amide group, which can lead to poor peak shape and thermal degradation in the injector.[13] However, it can be a valuable tool for identifying volatile impurities or if derivatization is employed.

-

Objective: To identify low molecular weight, volatile, or thermally stable impurities not easily detected by HPLC.

-

Expert Insight: Derivatization is often necessary for the GC analysis of acrylamide-type compounds.[14][15] Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can increase volatility and thermal stability, making the compound more amenable to GC-MS analysis.[13] This approach converts the acidic N-H proton to a non-polar silyl group.

Protocol: GC-MS with Derivatization

-

Derivatization: Dissolve a small amount of the sample in a dry solvent (e.g., acetonitrile). Add an excess of MSTFA. Heat the mixture (e.g., 60-70 °C) for 30-60 minutes to ensure complete reaction.

-

System: Agilent 6890 GC with 5973N MSD or equivalent.[16]

-

Column: A mid-polarity column like a DB-35ms is suitable for the derivatized analyte.[16]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Scan in full scan mode (e.g., m/z 40-500) with electron impact (EI) ionization. The resulting mass spectra can be compared against libraries (e.g., NIST) to identify impurities.

Conclusion

The comprehensive characterization of this compound demands a synergistic application of spectroscopic and chromatographic techniques. This guide outlines a robust workflow, beginning with the confirmation of molecular weight and functional groups by MS and IR, followed by definitive structural mapping using 1D and 2D NMR. The purity of the compound is then rigorously assessed using a validated HPLC method, which can be supplemented by GC-MS for a more complete impurity profile. By following this integrated approach and understanding the causal reasoning behind each analytical choice, researchers can generate a high-integrity data package that validates the molecule's structure and purity, paving the way for its further investigation and application.

References

-

LabRulez GCMS. (n.d.). Gas Chromatography/Mass Spectrometry Approaches to the Analysis of Acrylamide in Foods Application. Available at: [Link]

-

Agilent Technologies. (n.d.). GC-MS Approaches to the Analysis of Acrylamide. Available at: [Link]

-

U.S. EPA. (1994). Method 8316 (SW-846): Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chromatography (HPLC). Available at: [Link]

-

Lee, J. B., et al. (n.d.). Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. ResearchGate. Available at: [Link]

-

Delgado-Andrade, C., et al. (2023). New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. PMC. Available at: [Link]

-

Mortazavi, K., et al. (2016). Determining the amount of Acrylamide in Potato Chips Using Xanthydrol as a Derivative Representative with Gas Chromatography-Mas. Nutrition and food in health and disease. Available at: [Link]

-

Agilent Technologies. (n.d.). Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. Available at: [Link]

-

Ghalebi, M., et al. (2019). High-Performance Liquid Chromatography Determination of Acrylamide after Its Extraction from Potato Chips. Pharmaceutical Sciences. Available at: [Link]

-

Xu, J., Ye, J., & Liu, S. (n.d.). Synthesis of Well-Defined Cyclic Poly(N-isopropylacrylamide) via Click Chemistry and Its Unique Thermal Phase Transition. Available at: [Link]

-

Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

-

Zuccato, E., et al. (n.d.). A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry. csbsju.edu. Available at: [Link]

-

Waters. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Available at: [Link]

-

Penchev, P., et al. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2010). Analytical Methods. Available at: [Link]

-

NIST. (n.d.). 1,3-Benzodioxol-5-amine. NIST WebBook. Available at: [Link]

-

Hagiwara, Y., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed. Available at: [Link]

-

Quiroz-Florentino, H., et al. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PMC. Available at: [Link]

-

Kumar, M. S., et al. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][12][14]dioxol- 5-yl). Available at: [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Spectroscopy Online. Available at: [Link]

-

ResearchGate. (n.d.). IR spectrum of acrylamide (top) and isolated product-polyacrylamide (bottom) in KBr pellet at room temperature. Available at: [Link]

-

GNPS. (2020). GNPS Library Spectrum CCMSLIB00005768913. Available at: [Link]

-

Ebenebe, H. (2024). Utilizing Infrared Spectroscopy to Accurately Determine the Drug Loading Content of Polymeric Nanoparticles. Hilaris Publisher. Available at: [Link]

-

Toyota CRDL. (n.d.). MALDI Mass Spectrometry of Synthetic Polymers. Available at: [Link]

-

Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Available at: [Link]

-

TÜBİTAK Academic Journals. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Available at: [Link]

-

Li, K., et al. (n.d.). A review of nuclear magnetic resonance (NMR) technology applied in the characterization of polymer gels for petroleum reservoir. ScienceDirect. Available at: [Link]

-

Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot. Available at: [Link]

-

Lin, S. Y., et al. (2016). Synthesis and Drug Delivery Application of Thermo- and pH-Sensitive Hydrogels: Poly(β-CD-co-N-Isopropylacrylamide-co-IAM). MDPI. Available at: [Link]

-

Al-Badri, Z. M., et al. (2008). Synthesis, characterization, and in vitro cell culture viability of degradable poly(N-isopropylacrylamide-co-5,6-benzo-2-methylene-1,3-dioxepane)-based polymers and crosslinked gels. PubMed. Available at: [Link]

-

Wu, X., et al. (n.d.). Cross-Linker-Free N-Isopropylacrylamide Gel Nanospheres. Available at: [Link]

-

Aminabhavi, T. M., et al. (2011). Synthesis, characterization and use of Poly (N-isopropylacrylamide-co-N-vinylcaprolactam) crosslinked thermoresponsive. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide [mdpi.com]

- 5. ijcmas.com [ijcmas.com]

- 6. 1,3-Benzodioxol-5-amine [webbook.nist.gov]

- 7. cup.edu.cn [cup.edu.cn]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. agilent.com [agilent.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. shimadzu.com.sg [shimadzu.com.sg]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. gcms.labrulez.com [gcms.labrulez.com]

- 15. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 16. chem-agilent.com [chem-agilent.com]

"preliminary pharmacological profile of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide"

This technical guide profiles 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide (CAS: 329777-82-4), a structural hybrid of the anticonvulsant antiepilepsirine and the TRPV1 modulator fagaramide.

Status: Investigational Chemical Entity (ICE) Class: Cinnamamide Derivative / Transient Receptor Potential (TRP) Modulator Primary Applications: Neuropathic Pain Research, Anticonvulsant Screening

Executive Summary & Chemical Identity

This compound represents a strategic optimization of the cinnamamide pharmacophore. By fusing the lipophilic 1,3-benzodioxole (piperonyl) ring with a rigid acrylamide linker and a constrained N-cyclopropyl terminus, the molecule is designed to penetrate the blood-brain barrier (BBB) while resisting rapid metabolic hydrolysis common to linear alkyl amides.

Current Structure-Activity Relationship (SAR) data suggests this molecule acts as a "dual-warhead" agent:

-

Neuromodulation: Blockade of voltage-gated sodium channels (Nav), conferring anticonvulsant properties.

-

Nociception: Antagonism of the TRPV1 vanilloid receptor, offering non-opioid analgesia.

Physiochemical Data Table

| Property | Value (Predicted/Empirical) | Significance |

| Molecular Formula | C₁₃H₁₃NO₃ | Low MW favors CNS penetration. |

| Molecular Weight | 231.25 g/mol | Optimal for fragment-based drug design. |

| LogP | ~2.1 – 2.4 | Ideal lipophilicity for passive diffusion across BBB. |

| Topological Polar Surface Area | 48 Ų | Well below the 90 Ų threshold for CNS drugs. |

| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of Five. |

| Electrophilicity | Moderate (Michael Acceptor) | Potential for covalent cysteine interaction at receptor sites. |

Pharmacodynamics: Mechanism of Action

The pharmacological utility of this compound relies on its ability to modulate neuronal excitability through two distinct but synergistic pathways.

Primary Mechanism: Voltage-Gated Sodium Channel (Nav) Blockade

Similar to antiepilepsirine and ilepcimide, the benzodioxole-acrylamide motif stabilizes the inactivated state of voltage-gated sodium channels (Nav1.1, Nav1.2, Nav1.6).

-

Causality: The conjugated

-electron system of the acrylamide linker aligns with the aromatic residues in the channel's pore, while the cyclopropyl group provides steric bulk that prevents channel recovery. -

Outcome: Inhibition of high-frequency repetitive firing (seizure suppression).

Secondary Mechanism: TRPV1 Antagonism

The structure mimics capsaicin but lacks the elongated hydrophobic tail, resembling the competitive antagonist AMG 9810.

-

Causality: The benzodioxole headgroup binds to the vanilloid pocket (S3-S4 linker) of the TRPV1 channel. The N-cyclopropyl group, being more rigid than capsaicin's alkyl chain, likely prevents the conformational change required for pore opening, effectively locking the channel closed.

-

Outcome: Reduction in calcium influx (

) in response to noxious heat or protons, leading to analgesia.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference mechanism in a sensory neuron.

Caption: Dual-mechanism blockade of Nav channels and TRPV1 receptors reducing neuronal excitability.

Synthesis Protocol

To ensure high purity for biological screening, a Knoevenagel Condensation followed by Amide Coupling is the recommended self-validating workflow. This avoids the use of unstable acid chlorides.

Reagents

-

Precursor A: Piperonal (3,4-methylenedioxybenzaldehyde)

-

Precursor B: Malonic Acid

-

Amine: Cyclopropylamine

-

Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

-

Solvents: Pyridine, DMF (Dimethylformamide), DCM (Dichloromethane)

Step-by-Step Methodology

Phase 1: Synthesis of 3-(1,3-benzodioxol-5-yl)acrylic acid (Piperonyl Acrylic Acid)

-

Dissolution: Dissolve Piperonal (10 mmol) and Malonic Acid (12 mmol) in Pyridine (20 mL).

-

Catalysis: Add 5 drops of Piperidine as a catalyst.

-

Reflux: Heat to 100°C for 3 hours. Validation: Monitor TLC (Hexane:EtOAc 7:3) until aldehyde spot disappears.

-

Workup: Pour reaction mixture into ice-cold HCl (2M). The product will precipitate as a white solid.

-

Purification: Recrystallize from ethanol. Yield >85%.

Phase 2: Amide Coupling (The Target Molecule)

-

Activation: Dissolve the Piperonyl Acrylic Acid (5 mmol) in anhydrous DMF (15 mL) at 0°C under nitrogen.

-

Coupling: Add EDC·HCl (5.5 mmol) and HOBt (5.5 mmol). Stir for 30 minutes to form the active ester.

-

Amine Addition: Add Cyclopropylamine (6 mmol) and Triethylamine (1 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Extraction: Dilute with EtOAc, wash with NaHCO₃ (sat.), 1M HCl, and Brine.

-

Isolation: Dry over MgSO₄, concentrate in vacuo.

-

Final Polish: Flash chromatography (SiO₂, DCM:MeOH 98:2).

Caption: Two-step convergent synthesis pathway yielding the target amide.

Experimental Validation Protocols

To confirm the pharmacological profile, the following assays are required.

In Vitro: Calcium Flux Assay (TRPV1 Activity)

This protocol validates the antagonist activity against capsaicin-induced activation.

-

Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1).

-

Dye Loading: Incubate cells with Fluo-4 AM (

indicator) for 45 mins at 37°C. -

Pre-treatment: Incubate cells with the test compound (0.1 nM – 10

M) for 10 mins. -

Challenge: Inject Capsaicin (EC₅₀ concentration, typically 100 nM).

-

Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Success Criteria: A dose-dependent reduction in fluorescence compared to vehicle control indicates antagonism.

In Vivo: Maximal Electroshock (MES) Test (Anticonvulsant Activity)

Standard screening for sodium channel blockers.

-

Subject: Male ICR mice (20-25g).

-

Administration: Intraperitoneal (i.p.) injection of test compound (30, 100, 300 mg/kg) suspended in 0.5% methylcellulose.

-

Stimulus: 30 minutes post-dose, apply corneal electrodes (60 Hz, 50 mA, 0.2s).

-

Observation: Record presence/absence of tonic hindlimb extension (THE).

-

Endpoint: Protection is defined as the abolition of THE.

Safety & Toxicology Considerations

-

Michael Acceptor Reactivity: The acrylamide moiety is an electrophile.[1] While essential for potency, it poses a risk of depleting cellular Glutathione (GSH).

-

Mitigation Check: Perform a GSH-trapping assay in liver microsomes. If

< 30 mins, structural modification (e.g., methylation of the alpha-carbon) may be required to reduce toxicity.

-

-

Metabolic Stability: The cyclopropyl group is generally resistant to CYP450 dealkylation compared to linear alkyl chains, predicting a favorable pharmacokinetic half-life.

References

-

Balsamo, A., et al. (1981). "Structure-activity relationship in cinnamamides. Synthesis and anticonvulsant activity."[2][3][4][5] Journal of Medicinal Chemistry. Link

-

Gavva, N. R., et al. (2005).[6] "AMG 9810, a Novel Vanilloid Receptor 1 (TRPV1) Antagonist with Antihyperalgesic Properties."[6] Journal of Pharmacology and Experimental Therapeutics. Link

-

Gunia-Krzyżak, A., et al. (2020). "S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity."[2][7] International Journal of Molecular Sciences. Link

-

PubChem. (n.d.). "Compound Summary: this compound (CAS 329777-82-4)."[8] National Library of Medicine. Link

-

Appendino, G., et al. (2003). "The TRPV1 antagonist capsazepine: from a pharmacological tool to a lead for the development of novel analgesics." Journal of Medicinal Chemistry. Link

Sources

- 1. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure--activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamamide pharmacophore for anticonvulsant activity: evidence from crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. S(+)-(2 E)- N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 329777-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Leveraging 1,3-Benzodioxole Scaffolds in Modern Cancer Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a prominent structural scaffold found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[1][2] In medicinal chemistry, this heterocyclic system has garnered significant attention as a "privileged scaffold" for its ability to interact with various biological targets, making it a valuable starting point for the design of novel therapeutic agents.[1] Its presence in well-known natural products with potent antitumor properties, such as the microtubule-destabilizing agent Podophyllotoxin and the multifaceted alkaloid Piperine, underscores its importance in oncology.[3][4]

Derivatives of 1,3-benzodioxole exert their anticancer effects through diverse and potent mechanisms, including the induction of oxidative stress via inhibition of the thioredoxin system, disruption of critical cell division machinery like tubulin polymerization, and the modulation of key signaling pathways that govern cell proliferation and survival.[1][5][6] This guide provides a comprehensive overview of the primary applications of 1,3-benzodioxole compounds in cancer research, supported by detailed, field-proven protocols for their synthesis, in vitro evaluation, and mechanistic validation.

Section 1: Key Mechanisms of Antitumor Action

The versatility of the 1,3-benzodioxole scaffold allows its derivatives to target multiple hallmarks of cancer. Understanding these mechanisms is critical for the rational design of new compounds and the interpretation of experimental results.

Inhibition of the Thioredoxin System

Causality: The thioredoxin (Trx) system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), is a critical regulator of cellular redox balance.[5] Many cancer cells exhibit an over-expression of the Trx system to cope with high levels of intrinsic oxidative stress produced by their accelerated metabolism and to support rapid proliferation.[5] This dependency creates a therapeutic vulnerability.

Certain 1,3-benzodioxole derivatives, particularly when conjugated with other moieties like arsenicals, function as potent inhibitors of TrxR.[5][7] By inhibiting TrxR, these compounds disrupt the cell's ability to manage reactive oxygen species (ROS), leading to a surge in oxidative stress.[7][8] This overwhelming stress triggers downstream apoptotic pathways, selectively inducing cell death in cancer cells that are highly dependent on this system.[5]

Caption: Inhibition of the Thioredoxin (Trx) system by 1,3-benzodioxole compounds.

Disruption of Microtubule Dynamics

Causality: Microtubules are dynamic polymers of α- and β-tubulin dimers essential for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division.[3] Agents that interfere with microtubule dynamics are among the most effective anticancer drugs because they halt cell proliferation by inducing mitotic arrest.

Several classes of 1,3-benzodioxole derivatives have been identified as potent tubulin polymerization inhibitors.[6] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[3] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Caption: Disruption of microtubule polymerization by 1,3-benzodioxole compounds.

Section 2: Synthesis of Novel 1,3-Benzodioxole Derivatives

The generation of novel derivatives is a cornerstone of drug discovery. Amide coupling is a common and robust strategy to diversify the 1,3-benzodioxole core, allowing for the exploration of structure-activity relationships (SAR).[1]

Protocol 2.1: General Procedure for EDCI/DMAP-Mediated Amide Coupling

Rationale: This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as a zero-buyproduct coupling agent to activate the carboxylic acid. 4-Dimethylaminopyridine (DMAP) is added as a catalyst to accelerate the reaction, ensuring high yields for the formation of a stable amide bond between the 1,3-benzodioxole core and various amines.[1]

Materials:

-

1,3-benzodioxole-5-carboxylic acid (or a derivative)

-

Substituted aniline or other primary/secondary amine

-

EDCI (1.2 equivalents)

-

DMAP (0.1 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Saturated sodium bicarbonate solution, 1M HCl solution, Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the 1,3-benzodioxole carboxylic acid (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Add TEA or DIPEA (2.0 eq) to the mixture to act as a base, neutralizing the HCl byproduct from EDCI.

-

Activation & Coupling: Cool the flask to 0 °C in an ice bath. Add EDCI (1.2 eq) and DMAP (0.1 eq) to the solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the final amide derivative.

-

Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[4]

Caption: General workflow for the synthesis of 1,3-benzodioxole amides.

Section 3: In Vitro Evaluation of Anticancer Activity

Once synthesized, novel compounds must be rigorously tested to quantify their biological activity. The following protocols are standard assays for assessing anticancer potential.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[4] This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.

Protocol 3.1.1: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil, Sorafenib).[4]

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 1: Comparative Cytotoxic Activity (IC₅₀) of Select 1,3-Benzodioxole Derivatives

| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Source |

| YL201 | Acrylamide | MDA-MB-231 (Breast) | 4.92 ± 1.09 | 5-Fluorouracil | 18.06 ± 2.33 | [4][9] |

| Compound 11a | Benzodioxine | MCF-7 (Breast) | < 10 | Doxorubicin | Not specified | [6] |

| Thiourea 7 | Thiosemicarbazone | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 | [10] |

| Thiourea 7 | Thiosemicarbazone | HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | [10] |

| MAZ2 | Arsenical Conjugate | 4T1 (Breast) | Data in source | Auranofin | Data in source | [8][11] |

Cell Cycle Analysis by Flow Cytometry

Rationale: To confirm if a compound's cytotoxic effect is due to interference with cell division (as seen with tubulin inhibitors), cell cycle analysis is performed. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is a hallmark of microtubule-targeting agents.[6]

Protocol 3.2.1: PI Staining for Cell Cycle Analysis

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Section 4: Target Validation and Overall Research Workflow

After identifying active compounds, the next crucial step is to validate their proposed mechanism of action.

Tubulin Polymerization Assay

Rationale: This biochemical assay directly measures the effect of a compound on tubulin assembly in a cell-free system. A fluorescent reporter is used that specifically binds to polymerized tubulin, allowing for real-time monitoring of microtubule formation. A potent inhibitor will prevent the increase in fluorescence that is observed in the control group.[6]

Protocol 4.1.1: Fluorescence-Based Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Addition: Add the test compound at various concentrations. Include paclitaxel as a positive control for polymerization and colchicine or nocodazole as a positive control for inhibition.

-

Initiation and Reading: Add a fluorescence reporter and incubate the plate at 37 °C. Measure the fluorescence intensity every minute for 60-90 minutes using a fluorescence plate reader.

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate and the final plateau level compared to the vehicle control indicates inhibitory activity. Calculate the IC₅₀ for tubulin polymerization.[6]

Overall Research Workflow

The development of 1,3-benzodioxole derivatives as anticancer agents follows a logical and iterative workflow, from initial design to mechanistic understanding.

Caption: Integrated workflow for the discovery of 1,3-benzodioxole anticancer agents.

Conclusion and Future Perspectives

The 1,3-benzodioxole scaffold continues to prove its value in the field of cancer research, serving as a foundation for the development of compounds with diverse and potent antitumor mechanisms. The synthetic accessibility and modular nature of these derivatives allow for fine-tuning of their pharmacological properties. Future research will likely focus on enhancing target selectivity to minimize off-target effects, exploring their efficacy in combination therapies to overcome drug resistance, and advancing the most promising candidates through rigorous preclinical and, eventually, clinical evaluation. The protocols and data presented herein provide a robust framework for researchers to effectively explore the full potential of this remarkable chemical entity in the fight against cancer.

References

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-9. [Link]

-

Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]

-

SSRN. (2024). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN Electronic Journal. [Link]

-

ResearchGate. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. ResearchGate. [Link]

-

PubMed. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]

-

PubMed. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]

-

ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structure of natural product contained 1,3-benzodioxole rings. ResearchGate. [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Abou-Seri, S. M. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. European journal of pharmaceutical sciences, 139, 105045. [Link]

-

MDPI. (2024). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][5][12]. MDPI. [Link]

-

MDPI. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Acrylamide Derivatives in Therapeutics

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The re-emergence of covalent inhibitors marks a paradigm shift in targeted therapy, offering unparalleled potency and duration of action. Central to this class of therapeutics is the acrylamide moiety, a versatile electrophilic "warhead" that enables the formation of a stable, covalent bond with a target protein. This guide provides an in-depth exploration of the therapeutic applications of acrylamide derivatives, focusing on their mechanism of action, key clinical examples, and the critical experimental protocols required for their evaluation.

Section 1: The Acrylamide Warhead: Mechanism and Therapeutic Rationale

The therapeutic efficacy of acrylamide derivatives stems from their ability to act as Michael acceptors. The α,β-unsaturated carbonyl system of the acrylamide group is electrophilic and susceptible to nucleophilic attack by amino acid residues on a target protein. This reaction, typically with a cysteine residue, results in an irreversible covalent bond, effectively and permanently inactivating the protein.[1][2]

The decision to employ an acrylamide warhead is driven by several factors:

-

Enhanced Potency: By forming an irreversible bond, these inhibitors can achieve complete and sustained target inhibition at lower concentrations.

-

Prolonged Duration of Action: The therapeutic effect outlasts the pharmacokinetic profile of the drug itself, as restoration of biological function requires de novo protein synthesis.[3]

-

Overcoming Resistance: Covalent inhibition can be effective against mutations that confer resistance to non-covalent inhibitors by altering binding pockets.

However, the inherent reactivity of the acrylamide group necessitates a careful balance. A highly reactive warhead could lead to off-target modifications and potential toxicity.[1] Modern drug design focuses on tuning the reactivity of the acrylamide, often by modifying its substituents, to ensure it reacts selectively with the intended target cysteine, which is often less nucleophilic than free cysteines, thereby minimizing off-target effects.[4][5]

Section 2: Application Note: Ibrutinib - A Paradigm of Covalent BTK Inhibition

Target: Bruton's Tyrosine Kinase (BTK) Indication: B-cell malignancies (e.g., Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma)[6] Mechanism: Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK.[6][7] Its acrylamide moiety forms a covalent bond with Cysteine-481 (Cys481) located in the ATP-binding site of BTK.[6][8] This irreversible binding blocks BTK's enzymatic activity.[8][9]

The Causality Behind the Approach: BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[7] In many B-cell cancers, this pathway is constitutively active.[8] By irreversibly inhibiting BTK, ibrutinib effectively shuts down this pro-survival signaling cascade, leading to apoptosis and egress of malignant B-cells from protective tissue microenvironments.[6][10]

BTK Signaling Pathway and Ibrutinib's Point of Intervention

Caption: Ibrutinib covalently binds to BTK, blocking downstream signaling.

Key Performance Data for Ibrutinib

| Parameter | Value | Target/System |

| IC₅₀ (BTK enzyme) | 0.5 nM | Recombinant BTK |

| IC₅₀ (BCR signaling) | 11 nM | B-cell line |

| Overall Response Rate (Relapsed CLL) | 71% | Phase 1/2 Clinical Trial |

Data synthesized from references.[6][7]

Section 3: Emerging Applications of Acrylamide Derivatives

The success of ibrutinib has paved the way for the development of other acrylamide-containing covalent inhibitors targeting a range of diseases.

-

Non-Small Cell Lung Cancer (NSCLC):

-

Osimertinib (Tagrisso): A third-generation EGFR inhibitor that uses an acrylamide group to covalently bind to Cys797 of the EGFR kinase.[11] It is highly effective against the T790M resistance mutation, a common reason for the failure of earlier-generation EGFR inhibitors.[12][13]

-

Sotorasib (Lumakras): The first approved drug targeting the KRAS G12C mutation.[14] The acrylamide moiety of sotorasib forms a covalent bond with the mutant cysteine at position 12, locking KRAS in an inactive state.[14][15][16] This is a landmark achievement, as KRAS was long considered "undruggable".[17]

-

-

Other Kinases and Targets:

-

The acrylamide warhead is being explored for a multitude of other kinase targets, including FGFR4, and in other disease areas like rheumatoid arthritis.[18][19] The adaptability of the acrylamide scaffold allows for its incorporation into various molecular backbones to achieve selectivity for different targets.

-

Section 4: Experimental Protocols

The following protocols are foundational for the characterization of acrylamide-based covalent inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Dependent)

This protocol is designed to determine the kinetic parameters of an irreversible inhibitor, which are more informative than a simple IC₅₀ value. The key parameters are KI (the initial binding affinity) and kinact (the rate of covalent bond formation).

Principle: The enzyme is pre-incubated with the inhibitor for varying amounts of time before the addition of the substrate to initiate the reaction. The rate of inactivation is measured, which allows for the calculation of the kinetic constants.

Materials:

-

Recombinant kinase (e.g., BTK)

-

Acrylamide derivative inhibitor

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP and peptide substrate (with a fluorescent or luminescent tag)

-

Stop solution (e.g., EDTA)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the stock kinase to a working concentration (e.g., 2X final concentration) in kinase buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the acrylamide derivative in kinase buffer.

-

Pre-incubation: In a microplate, mix equal volumes of the 2X kinase solution and the various inhibitor concentrations. Allow this mixture to incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

-

Rationale: This step is critical for covalent inhibitors. The time-dependent decrease in enzyme activity reflects the rate of covalent modification.[20]

-

-

Reaction Initiation: After each pre-incubation time point, add a 2X solution of ATP and the peptide substrate to start the kinase reaction.

-

Reaction Quenching: After a fixed time (e.g., 30 minutes), add the stop solution to quench the reaction.

-

Detection: Read the plate on a microplate reader to quantify the amount of phosphorylated substrate.

-

Data Analysis: Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. Fit the data to a pseudo-first-order equation to determine the observed rate constant (kobs). A secondary plot of kobs versus inhibitor concentration will yield kinact and KI.[21][22]

Protocol 2: Cellular Target Engagement Assay via Western Blot

This protocol confirms that the inhibitor engages its intended target within a living cell by assessing the phosphorylation status of a known downstream substrate.

Principle: If the inhibitor successfully binds and inhibits the target kinase (e.g., BTK), the phosphorylation of its direct downstream substrates (e.g., PLCγ2) will be reduced in a dose-dependent manner. This can be visualized using phospho-specific antibodies.

Materials:

-

Relevant cell line (e.g., a B-cell lymphoma line for BTK)

-

Acrylamide derivative inhibitor

-

Cell culture media and supplements

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2)

-

Secondary antibody (HRP-conjugated)

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence substrate

Workflow Diagram:

Caption: Workflow for assessing cellular target engagement via Western blot.

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable). The next day, treat the cells with a serial dilution of the acrylamide inhibitor for a specified time (e.g., 2 hours).

-

Pathway Stimulation: If the target pathway is not basally active, stimulate the cells to activate the kinase. For the BCR pathway, this is often done with anti-IgM.

-

Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-PLCγ2) overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody.

-

Rationale: Using a phospho-specific antibody allows direct visualization of the kinase's activity on its substrate. Probing for the total protein level of the substrate and the kinase itself serves as a crucial loading control.

-

-

Detection: Add a chemiluminescence substrate and image the blot. The decrease in the phosphorylated protein signal with increasing inhibitor concentration demonstrates target engagement.

References

-

Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. National Institutes of Health. Available at: [Link]

-

BTK Inhibition and the Mechanism of Action of Ibrutinib | Targeted Oncology. Targeted Oncology. (2013-08-20). Available at: [Link]

-

Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC. National Institutes of Health. Available at: [Link]

-

Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach - PubMed. National Institutes of Health. Available at: [Link]

-

Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Reaction mechanism of Cys797 alkylation for acrylamide inhibitors of EGFR - ResearchGate. ResearchGate. Available at: [Link]

-

The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. Cureus. Available at: [Link]

-

The characteristics and mode of action of ibrutinib for CLL - YouTube. YouTube. (2016-06-29). Available at: [Link]

-

Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. Available at: [Link]

-

Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry | Journal of the American Chemical Society. American Chemical Society. (2021-03-24). Available at: [Link]

-

Advanced approaches of developing targeted covalent drugs - PMC. National Institutes of Health. Available at: [Link]

-

A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. National Institutes of Health. Available at: [Link]

-

Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. bioRxiv. (2022-02-17). Available at: [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach - ResearchGate. ResearchGate. (2025-09-01). Available at: [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. MDPI. (2022-11-10). Available at: [Link]

-

Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC. National Institutes of Health. Available at: [Link]

-

Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs | by Allen Che. Medium. (2023-03-04). Available at: [Link]

-

A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. National Institutes of Health. (2025-04-03). Available at: [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC. National Institutes of Health. Available at: [Link]

-

Medicinal Chemistry and Chemical Biology Highlights - CHIMIA. CHIMIA. Available at: [Link]

-

A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. Available at: [Link]

-

Research progress on small molecule inhibitors targeting KRAS G12C with acrylamide structure and the strategies for solving KRAS inhibitor resistance - PubMed. National Institutes of Health. (2024-02-15). Available at: [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PubMed. National Institutes of Health. Available at: [Link]

-

Acrylamide derivatives for the treatment of rheumatoid arthritis - BIOENGINEER.ORG. BIOENGINEER.ORG. (2021-04-08). Available at: [Link]

-

Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed. National Institutes of Health. (2024-10-01). Available at: [Link]

-

CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. ResearchGate. Available at: [Link]

-

Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube. YouTube. (2017-05-22). Available at: [Link]

-

Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC. National Institutes of Health. Available at: [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. American Chemical Society. Available at: [Link]

-

Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - MDPI. MDPI. Available at: [Link]

-

Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. SciSpace. Available at: [Link]

-

Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. Drug Hunter. (2025-01-07). Available at: [Link]

-

Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. Dove Press. (2021-10-07). Available at: [Link]

-

Effect of osimertinib in treating patients with first-generation EGFR-TKI-resistant advanced non-small cell lung cancer and prognostic analysis - PubMed. National Institutes of Health. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hematologyandoncology.net [hematologyandoncology.net]

- 8. targetedonc.com [targetedonc.com]

- 9. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of osimertinib in treating patients with first-generation EGFR-TKI-resistant advanced non-small cell lung cancer and prognostic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research progress on small molecule inhibitors targeting KRAS G12C with acrylamide structure and the strategies for solving KRAS inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioengineer.org [bioengineer.org]

- 20. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. drughunter.com [drughunter.com]

Application Note: Engineering Thermo-Responsive Drug Delivery Systems Using Functionalized Acrylamides

Abstract

This technical guide details the engineering of "smart" drug delivery systems (DDS) based on functionalized poly(N-isopropylacrylamide) (PNIPAM) and its derivatives. Unlike static carriers, these systems utilize the Lower Critical Solution Temperature (LCST) phase transition to trigger payload release at physiological hyperthermia targets (37–42°C). This document provides validated protocols for the synthesis, functionalization, and characterization of PNIPAM-based nanogels, emphasizing the critical control of polymerization kinetics and sink conditions during release profiling.

Material Selection & Design Logic

The choice of acrylamide derivative dictates the release mechanism. While HPMA is the gold standard for passive targeting via the EPR effect (Enhanced Permeability and Retention), PNIPAM offers active, stimuli-responsive release.

Table 1: Functionalized Acrylamide Selection Matrix

| Polymer Base | Primary Mechanism | Key Functional Monomer | Application Case |

| PNIPAM | Thermo-responsive (LCST ~32°C) | N-isopropylacrylamide | Triggered release in hyperthermic tumor microenvironments. |

| PHPMA | Passive/Long-circulating | N-(2-hydroxypropyl)methacrylamide | Lysosomotropic delivery of chemotherapeutics (e.g., Doxorubicin). |

| PNIPAM-co-AAc | Dual (pH/Temp) | Acrylic Acid (AAc) | pH-gated release in acidic tumor cores (pH 6.5) + thermal trigger. |